molecular formula C7H4ClFN2 B1374379 4-Amino-3-chloro-5-fluorobenzonitrile CAS No. 1147558-43-7

4-Amino-3-chloro-5-fluorobenzonitrile

Cat. No.: B1374379
CAS No.: 1147558-43-7
M. Wt: 170.57 g/mol
InChI Key: BWAFIBAPFADXHV-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

The synthesis of 4-Amino-3-chloro-5-fluorobenzonitrile typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction and halogenation steps. For example, a precursor such as 4-nitrobenzonitrile can be reduced to 4-aminobenzonitrile, which is then subjected to chlorination and fluorination reactions under controlled conditions to yield the desired product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of specific catalysts and solvents to improve yield and purity while minimizing reaction times and costs .

Chemical Reactions Analysis

4-Amino-3-chloro-5-fluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions. Common reagents include halogenating agents, nucleophiles, and bases.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups. For example, the amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming biaryl structures.

Major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-Amino-3-chloro-5-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-5-fluorobenzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of amino, chloro, and fluoro groups can influence the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

4-Amino-3-chloro-5-fluorobenzonitrile can be compared with other substituted benzonitriles, such as:

The presence of all three substituents (amino, chloro, and fluoro) in this compound makes it unique, offering a combination of properties that can be tailored for specific applications.

Properties

IUPAC Name

4-amino-3-chloro-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAFIBAPFADXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-amino-3-fluorobenzonitrile (184 mmol) and NCS (276 mmol) in AcOH (300 mL) was stirred at 70° C. for approximately 16 h. The mixture was concentrated. H2O was added to the residue and the solid product was filtered off and washed (sat. NaHCO3 and H2O). To eliminate H2O, THF was added and removed under reduced pressure to yield the desired product.
Quantity
184 mmol
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reactant
Reaction Step One
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276 mmol
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reactant
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300 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-amino-3-fluorobenzonitrile (25.13 g, 185 mmol) and NCS (24.65 g, 185 mmol) in acetonitrile (500 mL) was stirred at 86° C. (reflux) for 5 h. LCMS showed ˜17% of starting material remained. Additional NCS (0.2 eq) was added and the reaction was stirred for 1 h. The reaction was partly concentrated and the residue was partitioned between 5% NaOH (100 mL) and EtOAc. The aqueous layer was back extracted with EtOAc. The organic extracts were dried over Na2SO4 and concentrated to a pink solid. The NMR spectrum showed some of the succinimate side product still remained. The crude product was washed with H2O and air dried to give the desired product as a beige solid. This product was used in the next step without any further purification. MS (m/z) 171.1 (M+H+).
Quantity
25.13 g
Type
reactant
Reaction Step One
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Quantity
24.65 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
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starting material
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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